molecular formula C14H15N3O2S2 B2451183 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034564-97-9

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2451183
CAS No.: 2034564-97-9
M. Wt: 321.41
InChI Key: FBINISJHAOWOMA-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a bithiophene moiety linked to an imidazolidine ring

Properties

IUPAC Name

2-oxo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]imidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c18-13(17-7-6-16-14(17)19)15-5-3-11-1-2-12(21-11)10-4-8-20-9-10/h1-2,4,8-9H,3,5-7H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBINISJHAOWOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves the following steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives. Common methods include Stille or Suzuki coupling reactions, which use palladium catalysts to form the C-C bonds between thiophene rings.

    Attachment of the Ethyl Linker: The bithiophene is then functionalized with an ethyl group through alkylation reactions. This step often involves the use of alkyl halides and strong bases to facilitate the nucleophilic substitution.

    Formation of the Imidazolidine Ring: The final step involves the cyclization of the intermediate with an appropriate amine and carbonyl source to form the imidazolidine ring. This can be achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be necessary. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to modify the imidazolidine ring or the bithiophene unit.

    Substitution: The ethyl linker can be functionalized through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates, strong bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified imidazolidine derivatives.

    Substitution: Functionalized ethyl derivatives.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The bithiophene unit can intercalate with DNA or proteins, affecting their function.

    Electronic Devices: The compound’s electronic properties, such as charge transport and light absorption, are influenced by the conjugated bithiophene system, making it suitable for use in electronic applications.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler compound with similar electronic properties but lacking the imidazolidine ring.

    N-(2-(3-indolyl)ethyl)succinamic acid: Another compound with an ethyl linker and a heterocyclic ring, used in biological applications.

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is unique due to the combination of the bithiophene moiety and the imidazolidine ring, which imparts distinct electronic and biological properties. This makes it versatile for various applications, from materials science to medicinal chemistry.

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article explores its biological activity based on existing literature, including structure-activity relationships (SAR), synthesis methods, and case studies.

Chemical Structure and Synthesis

The compound features a bithiophene moiety linked to an imidazolidine scaffold, which is known for its diverse biological properties. The synthesis of this compound can be approached through various methods, focusing on the optimization of yield and purity. The general synthetic route involves:

  • Formation of Imidazolidine Core : The reaction of an appropriate amine with a carbonyl compound.
  • Introduction of Bithiophene : Utilizing coupling reactions such as Suzuki or Stille coupling to attach the bithiophene moiety.
  • Final Modifications : Employing methods such as acylation or amidation to introduce the carboxamide functional group.

Anticancer Activity

Research has indicated that compounds similar to this compound may exhibit significant anticancer properties. Thiazolidinone derivatives, which share structural similarities, have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as:

  • Inhibition of Enzyme Activity : Targeting specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

A recent study highlighted that thiazolidinone derivatives could inhibit various cancer cell lines effectively, suggesting that the imidazolidine scaffold may also possess similar properties due to its structural characteristics .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. It is hypothesized that the bithiophene structure could enhance membrane permeability and disrupt bacterial cell walls. Preliminary studies on related carboxamide compounds have demonstrated:

  • Inhibition of Mycobacterium tuberculosis : Nitro-substituted heteroaromatic carboxamides have shown activity against Mycobacterium tuberculosis, indicating that similar derivatives might exhibit antimicrobial effects .
  • Broad-Spectrum Antibacterial Properties : Compounds within this class have been tested against various bacterial strains, showing promising results in inhibiting growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituent Variations : Modifying the bithiophene or imidazolidine components can significantly alter potency.
  • Functional Groups : The presence of electron-withdrawing or donating groups can enhance or diminish biological efficacy.

A systematic SAR analysis can guide further modifications to improve selectivity and reduce toxicity.

Case Studies

Several studies have investigated compounds structurally related to this compound:

  • Anticancer Efficacy Study : A study evaluated a series of thiazolidinone derivatives against various cancer cell lines, demonstrating IC50 values in the low micromolar range .
    CompoundCell LineIC50 (µM)
    AMCF710
    BA54915
    CHeLa8
  • Antimicrobial Testing : Another investigation focused on nitro-substituted carboxamides against Mycobacterium tuberculosis and reported significant inhibition at concentrations below 50 µg/mL .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide, and how is regioselectivity controlled in its synthesis?

  • Methodological Answer : The compound is synthesized via multi-step reactions, including:

  • Electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) to introduce functional groups on the bithiophene moiety .
  • Nucleophilic reactions (e.g., coupling of imidazolidinone-carboxamide with thiophene derivatives) .
    Regioselectivity is controlled by reaction conditions:
  • Vilsmeier reagent targets electron-rich positions (e.g., adjacent to amino groups) .
  • Lithiation (using n-BuLi) selectively deprotonates acidic protons (e.g., 5´-H in bithiophene) for functionalization .
    • Validation : Confirm regiochemistry via ¹H NMR (e.g., upfield/downfield shifts of aromatic protons) .

Q. What key functional groups define the compound’s structure, and how do they influence reactivity?

  • Functional Groups :

  • Bithiophene : Enhances π-conjugation and electronic properties, critical for material science applications .
  • 2-Oxoimidazolidine-1-carboxamide : Provides hydrogen-bonding sites and structural rigidity, influencing biological target interactions .
    • Reactivity :
  • The carboxamide group participates in nucleophilic acyl substitutions (e.g., with amines or alcohols) .
  • Bithiophene undergoes electrophilic substitution (e.g., halogenation) for further derivatization .

Q. Which characterization techniques are essential for verifying purity and structural integrity?

  • Primary Methods :

  • ¹H/¹³C NMR : Assign peaks to confirm regiochemistry and functional group integration .
  • Mass Spectrometry (MS) : Validate molecular weight and detect impurities .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (degradation onset >200°C) .
    • Advanced Techniques :
  • Differential Scanning Calorimetry (DSC) : Determine melting points and polymorphic forms .
  • HPLC : Quantify purity (>95% for biological assays) .

Advanced Research Questions

Q. How does the compound interact with sodium channels (e.g., Na_v1.8), and what experimental models validate its inhibitory activity?

  • Mechanistic Insights :

  • The carboxamide and bithiophene moieties likely bind to voltage-sensitive domains of Na_v1.8, reducing neuronal excitability .
    • Experimental Models :
  • Patch-clamp electrophysiology : Measure inhibition of Na⁺ currents in dorsal root ganglion neurons .
  • In vivo pain models (e.g., CFA-induced inflammation): Evaluate analgesic efficacy via von Frey filament testing .
    • Controls : Compare IC₅₀ values with known Na_v1.8 inhibitors (e.g., PF-06305591) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

  • Root Causes :

  • Purity discrepancies (e.g., residual solvents affecting assay results) .
  • Assay conditions (e.g., differences in cell lines or buffer pH) .
    • Resolution Strategies :
  • Cross-validation : Use orthogonal assays (e.g., fluorescence-based vs. electrophysiology) .
  • Structural analogs : Synthesize derivatives to isolate structure-activity relationships (SAR) .

Q. What strategies improve the compound’s stability under physiological or storage conditions?

  • Stability Challenges :

  • Hydrolysis of the carboxamide group in aqueous media .
  • Oxidative degradation of thiophene rings .
    • Solutions :
  • Lyophilization : Store as a lyophilized powder under inert gas (e.g., argon) .
  • Prodrug design : Introduce hydrolytically stable groups (e.g., tert-butyl esters) .

Q. How can the compound’s electronic properties be optimized for organic electronics applications?

  • Material Science Applications :

  • Organic Photovoltaics (OPVs) : Modify bithiophene conjugation length via alkyl side chains to tune bandgap .
  • OLEDs : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance luminescence efficiency .
    • Characterization :
  • Cyclic Voltammetry (CV) : Measure HOMO/LUMO levels .
  • UV-Vis Spectroscopy : Analyze absorption maxima (λₐᵦₛ) for π-π* transitions .

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